molecular formula C8H10BrN3 B186040 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile CAS No. 90006-21-6

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile

Cat. No.: B186040
CAS No.: 90006-21-6
M. Wt: 228.09 g/mol
InChI Key: VNMFMVUASGXFFE-UHFFFAOYSA-N
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Description

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile is a chemical compound with the molecular formula C8H10BrN3 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile typically involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with a suitable nitrile-containing reagent. One common method involves the use of 3-bromopropanenitrile as a starting material, which undergoes nucleophilic substitution with the pyrazole derivative under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrazole derivative, while oxidation can produce a pyrazole carboxylic acid.

Mechanism of Action

The mechanism of action of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile involves its interaction with specific molecular targets. The bromine and nitrile groups can participate in hydrogen bonding and electrostatic interactions with proteins or nucleic acids, affecting their function. The pyrazole ring can also engage in π-π stacking interactions with aromatic residues in enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile
  • 3-(4-fluoro-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile
  • 3-(4-methyl-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile

Uniqueness

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile is unique due to the presence of the bromine atom, which can enhance its reactivity and binding affinity in biological systems. The bromine atom also provides a handle for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

3-(4-bromo-3,5-dimethylpyrazol-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3/c1-6-8(9)7(2)12(11-6)5-3-4-10/h3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMFMVUASGXFFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCC#N)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365073
Record name 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90006-21-6
Record name 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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